molecular formula C13H15N3 B175090 3-(4-aminobutyl)-1H-indole-5-carbonitrile CAS No. 143612-85-5

3-(4-aminobutyl)-1H-indole-5-carbonitrile

Cat. No.: B175090
CAS No.: 143612-85-5
M. Wt: 213.28 g/mol
InChI Key: SEVLXUBQTKDVRL-UHFFFAOYSA-N
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Description

3-(4-aminobutyl)-1H-indole-5-carbonitrile is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-aminobutyl)-1H-indole-5-carbonitrile typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the 4-Aminobutyl Side Chain: The 4-aminobutyl side chain can be introduced through a nucleophilic substitution reaction. This involves the reaction of the indole core with 4-bromobutylamine in the presence of a base such as potassium carbonate.

    Addition of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, where the indole derivative is treated with a cyanating agent such as copper(I) cyanide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-aminobutyl)-1H-indole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-(4-aminobutyl)-1H-indole-5-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.

    Biological Studies: It can be used in biological studies to investigate its effects on various biological pathways and targets.

    Chemical Biology: The compound can serve as a probe to study the interactions between small molecules and biological macromolecules.

    Material Science: It can be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-aminobutyl)-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors or ion channels, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-aminobutyl)-1H-indole-5-carboxamide: Similar structure with a carboxamide group instead of a carbonitrile group.

    3-(4-aminobutyl)-1H-indole-5-carboxylic acid: Similar structure with a carboxylic acid group instead of a carbonitrile group.

Uniqueness

3-(4-aminobutyl)-1H-indole-5-carbonitrile is unique due to the presence of the carbonitrile group at the 5-position of the indole core. This structural feature may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-(4-aminobutyl)-1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c14-6-2-1-3-11-9-16-13-5-4-10(8-15)7-12(11)13/h4-5,7,9,16H,1-3,6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVLXUBQTKDVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=CN2)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467723
Record name 1H-Indole-5-carbonitrile, 3-(4-aminobutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143612-85-5
Record name 3-(4-Aminobutyl)-5-cyanoindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143612855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole-5-carbonitrile, 3-(4-aminobutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-AMINOBUTYL)-5-CYANOINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PTT8U3TU5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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